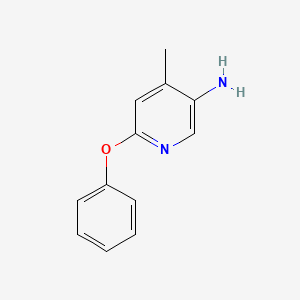

4-Methyl-6-phenoxypyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

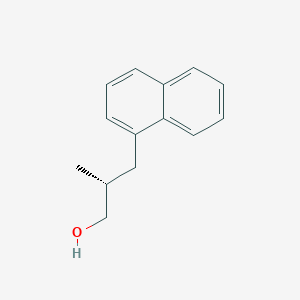

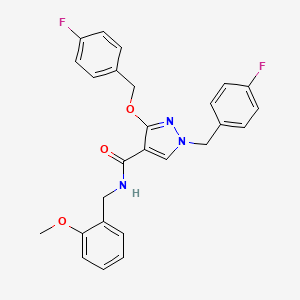

4-Methyl-6-phenoxypyridin-3-amine, also known as MPP or U0126, is a synthetic compound that belongs to the pyridinamine group. It has a molecular weight of 200.24 .

Synthesis Analysis

The synthesis of amines like this compound can be achieved by reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines can also be used. Another method involves nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular formula of this compound is C12H12N2O . The InChI code is 1S/C12H12N2O/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,13H2,1H3 .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

Research by Hayvalı et al. (2003) explored the condensation reactions involving 2-aminopyridine and its derivatives to yield new laterally functionalized crown ethers. These compounds, including variations modified with 4-Methyl-6-phenoxypyridin-3-amine, form crystalline complexes with sodium perchlorate, demonstrating their potential in creating new materials with specific chemical and physical properties (Hayvalı, M. Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Catalysis and Reaction Mechanisms

Peng Wang et al. (2016) developed a method for meta-C-H amination and alkynylation using a modified norbornene as a transient mediator. This approach highlights the role of this compound derivatives in facilitating novel transformations in organic synthesis, potentially offering new pathways for the functionalization of aromatic compounds (Wang, Li, Jain, Farmer, He, Shen, & Yu, 2016).

Material Science and Polymer Chemistry

Kósa et al. (2003) synthesized a new type of stabilizer for polymers, combining hindered phenols and Hindered Amine Stabilizers (HAS) with derivatives including this compound. These stabilizers show promise in enhancing the light stability of polypropylene films, indicating potential applications in improving the durability of polymer-based materials (Kósa, Chmela, Pawelke, Theumer, & Habicher, 2003).

Sensing and Detection Applications

Ananta Hazra et al. (2018) developed two positional isomers based on quinoline, incorporating this compound, for fluorescence sensing of Al3+ and Zn2+ ions. These findings demonstrate the utility of such compounds in creating sensitive and selective chemosensors for metal ions, which could have applications in environmental monitoring and biochemistry (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Corrosion Inhibition

Boughoues et al. (2020) investigated four amine derivative compounds, including derivatives of this compound, as corrosion inhibitors for mild steel in acidic media. Their research provides insights into the protective mechanisms at play and highlights the potential of these compounds in industrial applications where corrosion resistance is critical (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Safety and Hazards

The safety information for 4-Methyl-6-phenoxypyridin-3-amine includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

4-methyl-6-phenoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPYXYWRNLOBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

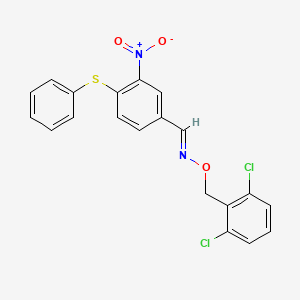

![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)

![1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2966723.png)

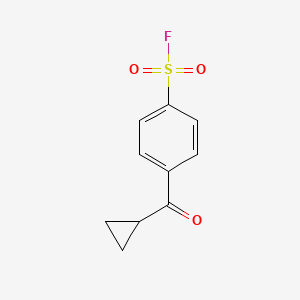

![(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2966730.png)

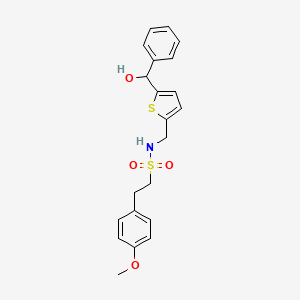

![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2966736.png)